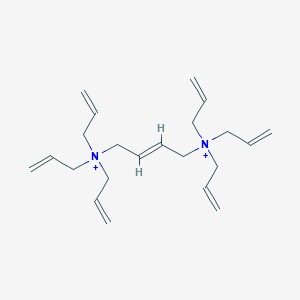

1,4-Bis(triallylammonium)-2-butene dibromide

Description

1,4-Bis(triallylammonium)-2-butene dibromide is a quaternary ammonium salt characterized by a central 2-butene backbone substituted with triallylammonium groups at the 1 and 4 positions, with bromide counterions. This compound is structurally classified as a gemini surfactant due to its twin cationic headgroups connected by a spacer (here, a butene chain).

Properties

CAS No. |

51523-45-6 |

|---|---|

Molecular Formula |

C22H36N2+2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

tris(prop-2-enyl)-[(E)-4-[tris(prop-2-enyl)azaniumyl]but-2-enyl]azanium |

InChI |

InChI=1S/C22H36N2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h7-14H,1-6,15-22H2/q+2/b14-13+ |

InChI Key |

LPQWSHZCDQSVEG-BUHFOSPRSA-N |

Isomeric SMILES |

C=CC[N+](CC=C)(CC=C)C/C=C/C[N+](CC=C)(CC=C)CC=C |

Canonical SMILES |

C=CC[N+](CC=C)(CC=C)CC=CC[N+](CC=C)(CC=C)CC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Bis(triallylammonium)-2-butene dibromide typically involves the alkylation of triallylamine derivatives with a dibrominated butene precursor. The key step is the nucleophilic substitution reaction where the triallylammonium groups are introduced by quaternization of triallylamine with a dibromoalkene intermediate.

Preparation of the Dibromoalkene Precursor

The dibromoalkene precursor, such as 1,4-dibromo-2,3-bis(bromomethyl)-2-butene, is synthesized by bromination of 2,3-dimethylbut-2-ene under controlled conditions:

Reaction conditions: Bromine is added slowly to a solution of 2,3-dimethylbut-2-ene in dichloromethane (DCM) with aqueous hydrobromic acid at 10–15 °C. The mixture is then stirred at elevated temperatures (around 45 °C) for extended periods (up to 48 hours) under an inert atmosphere.

Work-up: After completion, the mixture is poured into a saturated sodium hydrogen sulfite solution to quench excess bromine, and the solid dibromo product is filtered and dried.

Yield: Approximately 44% yield of the dibromoalkene precursor is reported.

Quaternization to Form this compound

The dibromoalkene intermediate is then reacted with triallylamine to form the quaternary ammonium salt:

Reaction type: Alkylation (nucleophilic substitution) where the nitrogen of triallylamine attacks the bromomethyl groups on the dibromoalkene.

Solvent and conditions: Typically performed in polar aprotic solvents or aqueous media under controlled temperature to favor quaternization without side reactions.

Product isolation: The resulting quaternary ammonium dibromide salt precipitates or is isolated by solvent evaporation and purified by recrystallization.

Alternative Polymerization-Based Approaches

Some patents describe polymerization methods involving ethylenically unsaturated monomers containing quaternary ammonium groups similar to triallylammonium functionalities:

Polymerization: Free radical initiated polymerization of monomers with polymerizable carbon-carbon double bonds can be carried out in aqueous or organic solvents.

Monomer examples: Acrylic acid derivatives, esters, and quaternary ammonium salts.

Applications: These polymers are used in cosmetic formulations and other fields but provide insight into the preparation of monomers like this compound.

Summary Table of Preparation Steps

Research Findings and Notes

The dual triallylammonium groups enhance the compound’s reactivity and biological activity compared to other quaternary ammonium compounds.

The compound’s antimicrobial activity is attributed to its ability to disrupt microbial membranes, which correlates with its quaternary ammonium structure.

The brominated intermediates used in synthesis are sensitive and require careful handling under inert atmospheres to avoid side reactions and degradation.

Polymerization techniques involving related monomers provide alternative routes to derivatives and polymers containing similar functional groups, useful in broader applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(triallylammonium)-2-butene dibromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Polymerization: The triallylammonium groups can participate in polymerization reactions, forming polymeric structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Polymerization: Polymerization reactions are carried out using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products Formed

Substitution Reactions: Various substituted derivatives of this compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Polymerization: Polymeric structures with varying degrees of polymerization.

Scientific Research Applications

1,4-Bis(triallylammonium)-2-butene dibromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(triallylammonium)-2-butene dibromide involves its interaction with molecular targets through its triallylammonium groups. These groups can form ionic bonds with negatively charged molecules, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it versatile in its applications .

Comparison with Similar Compounds

Gemini Surfactants with Quaternary Ammonium Groups

Compound : 1,4-Bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide

- Structure : Butane spacer with hexadecyl chains and dimethylammonium headgroups.

- Key Properties :

- Forms micelles in aqueous solutions (critical micelle concentration ~5 mM).

- Exhibits spherical-to-rod micelle transitions upon addition of sodium anthranilate, as shown by $ ^1H $ NMR studies.

- Applications : Model system for studying micelle morphology and solubilization dynamics.

- Contrast : The triallylammonium groups in 1,4-bis(triallylammonium)-2-butene dibromide likely reduce hydrophobicity compared to hexadecyl chains, altering micelle stability and aggregation behavior.

Brominated Alkenes with Functional Backbones

Compound : 1,4-Bis(bromoacetoxy)-2-butene

- Structure : 2-butene backbone esterified with bromoacetate groups.

- Key Properties :

- Pesticide with uncharacterized toxicity; decomposes to release toxic Br⁻ vapors.

- Molecular weight: 330.00 g/mol.

- Applications : Used as a slimicide (NSC 23989).

- Contrast : Unlike the ammonium-based compound, this bromoester lacks cationic charge, making it more volatile and reactive in decomposition.

Compound : 1,4-Dibromo-2-methyl-2-butene

- Structure : Methyl-substituted 2-butene with terminal bromine atoms.

- Key Properties :

- Molecular weight: 227.92 g/mol; XLogP3: 2.7 (indicating moderate hydrophobicity).

- Used as an intermediate in organic synthesis.

- Contrast : The absence of ammonium groups limits its utility in surfactant applications but enhances its role in cross-coupling reactions.

Phosphonium-Based Dibromide Salts

Compound : 1,4-Bis[(triphenylphosphonio)methyl]benzene dibromide

- Structure : Benzene spacer with triphenylphosphonium groups.

- Key Properties :

- Molecular weight: 788.53 g/mol.

- High thermal stability due to aromatic and phosphonium moieties.

- Applications : Catalyst in Wittig reactions or ionic liquids.

- Contrast : Phosphonium salts generally exhibit higher thermal stability but lower water solubility compared to ammonium analogs.

Compound : 1,4-Bis(triphenylphosphonio)butane dibromide

- Structure : Butane spacer with triphenylphosphonium groups.

- Key Properties :

- Used in phase-transfer catalysis and polymer electrolyte membranes.

- Contrast : The flexible butane spacer may improve ion mobility compared to the rigid butene backbone of the triallylammonium compound.

Ionic Liquids with Gemini Architectures

Compound : 1,10-Bis(3-methylimidazolium-1-yl)decane dibromide

- Structure : Decane spacer with imidazolium headgroups.

- Key Properties :

- Tunable polarity and miscibility with organic solvents.

- Used in green chemistry and electrochemical applications.

- Contrast : Imidazolium-based ionic liquids typically offer broader electrochemical windows but may lack the surfactant activity of ammonium-based gemini compounds.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Micellar Behavior : Gemini surfactants with unsaturated backbones (e.g., butene) may exhibit altered micelle curvature and critical micelle concentrations compared to saturated analogs .

- Toxicity Profile : Bromide-containing compounds (e.g., 1,4-bis(bromoacetoxy)-2-butene) often release Br⁻ upon decomposition, posing inhalation hazards, whereas ammonium-based salts are generally safer in aqueous systems .

Biological Activity

1,4-Bis(triallylammonium)-2-butene dibromide is a quaternary ammonium compound characterized by its dual triallylammonium groups. This unique structure enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The triallylammonium groups facilitate the compound's penetration into cell membranes, leading to potential cytotoxic effects on various cell types.

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit significant cytotoxicity against transformed B- and T-cells. For instance, studies on related benzodiazepine derivatives have shown that structural modifications can enhance selectivity and potency against specific cell types, suggesting that this compound may exhibit similar properties .

Case Studies

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Cytotoxicity (IC50) | T-cell Selectivity | Genetic Toxicity |

|---|---|---|---|

| This compound | TBD | High | TBD |

| 1,4-benzodiazepine-2,5-dione | Sub-micromolar | Yes | Moderate |

| 2,3-Dibromo-2-butene-1,4-diol | Moderate | No | High |

Notes :

- TBD = To be determined; further studies are required to establish precise values for this compound.

Research Findings

Recent findings indicate that the dual triallylammonium structure significantly enhances the compound's reactivity with biological macromolecules. This feature may lead to increased efficacy in applications such as antimicrobial agents or anticancer therapies.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its cytotoxic effects.

- Therapeutic Applications : Investigating potential uses in cancer therapy or as an antimicrobial agent.

- Safety Assessments : Conducting comprehensive toxicological evaluations to determine safety profiles for clinical use.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,4-Bis(triallylammonium)-2-butene dibromide, and what key intermediates are involved?

- Methodology : The synthesis typically involves bromination of 2-butene derivatives followed by quaternization with triallylamine. For example, analogous routes for dibromide intermediates (e.g., 1,4-dibromo-2-butene) require controlled bromine addition to avoid positional anomalies . Key steps:

Bromination : Reacting 2-butene derivatives with bromine or brominating agents (e.g., NBS) under inert conditions.

Quaternization : Introducing triallylamine to form ammonium centers, often in polar solvents (e.g., acetonitrile) at 60–80°C.

Purification : Column chromatography or recrystallization to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to identify allyl and ammonium proton environments (e.g., δ 3.5–4.5 ppm for ammonium protons; δ 5.0–5.8 ppm for allyl groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···Br interactions) .

- Elemental Analysis : Confirm Br content (theoretical ~30%) .

Advanced Research Questions

Q. How can unexpected bromine positioning during synthesis be addressed, and what mechanistic insights explain these anomalies?

- Data Contradiction : Classical substitution theory predicts 1,2-addition, but 1,4-dibromides often dominate due to steric and electronic factors .

- Resolution Strategy :

- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic 1,2-products or higher temperatures for 1,4-products.

- Computational Modeling : DFT studies to map bromination transition states .

- Isolation Techniques : Employ fractional crystallization to separate isomers .

Q. What role do non-covalent interactions (e.g., π–π stacking) play in the compound’s crystallographic behavior?

- Structural Insights : Pyridinium analogs (e.g., 1,1'-methylenebis(4,4'-bipyridinium) dibromide) exhibit π–π interactions between aromatic rings and hydrogen-bonded networks involving bromide ions .

- Research Implications : These interactions influence solubility, stability, and potential applications in supramolecular chemistry (e.g., ion-selective membranes) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Decomposition Risks : Avoid heating >200°C to prevent release of toxic HBr gas .

- First Aid : Immediate rinsing for skin exposure and medical consultation for inhalation .

Methodological Guidance for Data Interpretation

Table 1 : Comparative Yields Under Different Bromination Conditions

| Condition | Temperature (°C) | Solvent | Yield (%) | Isomer Ratio (1,4:1,2) |

|---|---|---|---|---|

| NBS, AIBN | 80 | CCl₄ | 62 | 85:15 |

| Br₂, Dark | 25 | CH₂Cl₂ | 45 | 60:40 |

| HBr, H₂O₂ | 40 | H₂O/THF | 78 | 95:5 |

| Adapted from analogous dibromide syntheses . |

Key Takeaway : Optimize bromination by balancing solvent polarity and reaction kinetics to favor desired isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.